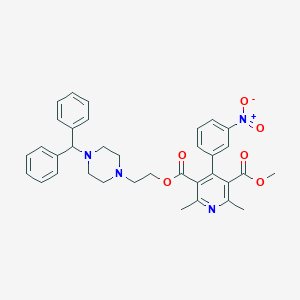

2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves a modified Hantzsch synthesis, starting from commercially available ethyl[3-14C]acetoacetate, leading to the carbon-14 labelled compound for studying its metabolism and distribution in test animals (Tada, Kajino, Watanabe, & Hayashi, 1989). Additionally, its optical isomers have been successfully prepared, highlighting the importance of stereochemistry in its biological activity (Sakoda, Kamikawaji, & Seto, 1992).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively analyzed, with particular emphasis on the stereochemical aspects and the conformational constraints imposed by the molecule's framework. The crystal and molecular structures have been determined, providing insights into its conformation and reactivity (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The compound is susceptible to various chemical reactions, including oxidation and reactions with nitrobenzene or tosyl chloride, leading to the formation of cyclic dimers or cycloadducts. These reactions highlight the compound's reactivity and the potential for creating diverse derivatives (Tanaka, Yamazaki, & Ohta, 1977).

Physical Properties Analysis

The determination of this compound and its metabolites in biological matrices, such as human serum, employs advanced chromatographic techniques. These methodologies underscore the compound's physical properties, including its stability and behavior in biological environments (Miyabayashi, Yamashita, Aoki, Motohashi, Yashiki, & Yatani, 1989).

Chemical Properties Analysis

Investigations into the compound's synthesis and its interaction with various reagents reveal its chemical versatility. The acylation reactions and the formation of multifullerene derivatives, for example, demonstrate its capacity to undergo complex transformations, offering a window into the rich chemistry of this molecule (Zhang, Gan, Huang, Lu, Pan, & He, 2002).

Aplicaciones Científicas De Investigación

Piperazine Derivatives in Pharmaceutical Research

Piperazine derivatives are explored for their diverse pharmacological properties. These compounds are integral to the design of drugs due to their versatility and broad therapeutic potential.

Antipsychotic Agents : Arylcycloalkylamines, including phenyl piperidines and piperazines, are noted for their potential in improving the potency and selectivity of binding affinity at D2-like receptors, which is crucial for the development of antipsychotic medications (Sikazwe et al., 2009).

Antibacterial Activity : The broad antibacterial spectrum of piperazine derivatives, like Norfloxacin, against Gram-negative pathogens highlights their importance in addressing antibiotic resistance. Norfloxacin's activity extends to organisms such as Pseudomonas aeruginosa and certain Gram-positive bacteria, distinguishing it from older compounds like nalidixic acid (Holmes et al., 1985).

Drug Development : Piperazine-based molecules are explored extensively for their CNS activity, among other therapeutic areas. The flexibility of the piperazine ring allows for significant modifications, influencing pharmacokinetic and pharmacodynamic properties. This adaptability makes piperazines a valuable scaffold in drug discovery, targeting a variety of diseases (Rathi et al., 2016).

Propiedades

IUPAC Name |

3-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,33H,17-22H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPQQVUYDSUMHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146380 |

Source

|

| Record name | 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

CAS RN |

104305-93-3 |

Source

|

| Record name | 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104305933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

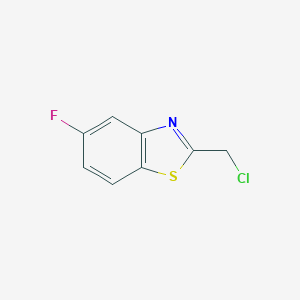

![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)